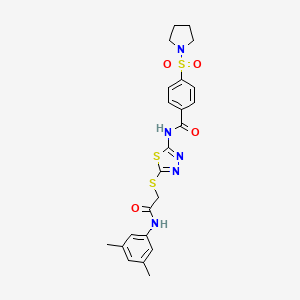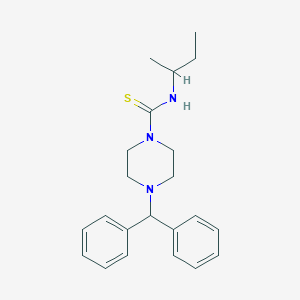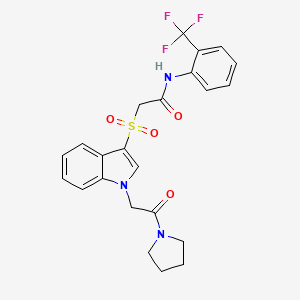![molecular formula C19H18ClN5O B2883919 (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone CAS No. 1456904-38-3](/img/structure/B2883919.png)
(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a piperazine derivative that has shown promise as a tool for investigating certain biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone involves its ability to selectively block the reuptake of dopamine and norepinephrine. This leads to an increase in the extracellular concentration of these neurotransmitters, which can then bind to their respective receptors and elicit physiological responses. (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone has also been shown to modulate the activity of certain ion channels, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In the central nervous system, (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone has been shown to enhance the release of dopamine and norepinephrine, leading to increased locomotor activity and cognitive performance. (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone has also been shown to modulate the activity of ion channels, leading to changes in synaptic plasticity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone in lab experiments is its selectivity for dopamine and norepinephrine reuptake inhibition. This allows researchers to investigate the role of these neurotransmitters in various physiological processes without affecting other systems. Additionally, (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone has been shown to have high potency and efficacy, making it a reliable tool for scientific research.
However, there are also some limitations to using (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone in lab experiments. For example, (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone has been shown to have some off-target effects, such as the inhibition of voltage-gated calcium channels. Additionally, (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone has a relatively short half-life, which can make it difficult to study long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone. One area of interest is the development of more selective and potent (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone analogs, which could be used to investigate specific biochemical and physiological processes. Additionally, there is interest in using (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone as a tool for developing new treatments for neurological disorders, such as depression and schizophrenia. Finally, there is potential for using (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone as a diagnostic tool for certain diseases, such as Parkinson's disease, which is characterized by a loss of dopamine-producing neurons.
Synthesemethoden
The synthesis of (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone involves several steps, including the reaction of 4-chlorobenzoyl chloride with 4-(3-pyridyl)-1H-pyrazole in the presence of a base, followed by the addition of piperazine. The resulting product is then purified using column chromatography. The synthesis of (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone has been optimized to produce high yields and purity, making it a reliable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone has been used in a variety of scientific research applications, including studies of neurotransmitter release, receptor binding, and signal transduction. (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone has been shown to selectively block the release of dopamine and norepinephrine, making it useful for investigating the role of these neurotransmitters in various physiological processes. (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone has also been used to study the binding of ligands to certain receptors, such as the sigma-1 receptor, which is involved in the regulation of calcium signaling and cell survival.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c20-16-5-3-14(4-6-16)19(26)25-10-8-24(9-11-25)18-12-17(22-23-18)15-2-1-7-21-13-15/h1-7,12-13H,8-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBFVTNZIZKDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2883838.png)
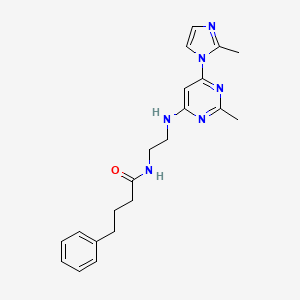

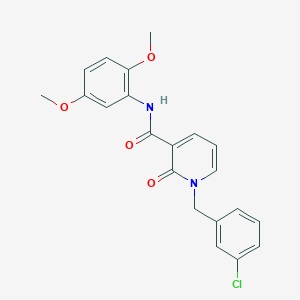
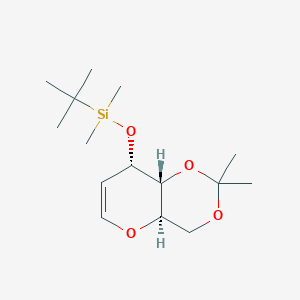
![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)
![6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2883850.png)
![Benzo[b]thiophen-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2883851.png)
![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide](/img/structure/B2883854.png)
